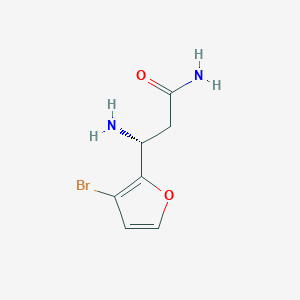
(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide: is an organic compound that features a brominated furan ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide typically involves the bromination of a furan derivative followed by amination and amidation reactions. The specific synthetic route may vary, but a common approach includes:
Bromination: Starting with furan, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: The brominated furan is then subjected to nucleophilic substitution with an appropriate amine to introduce the amino group.
Amidation: Finally, the amino group is reacted with a suitable acylating agent to form the propanamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino alcohols or amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated furan ring and the amino group are key functional groups that interact with molecular targets, influencing biological pathways.
Comparison with Similar Compounds
(3R)-3-Amino-3-(2-furyl)propanamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
(3R)-3-Amino-3-(3-chlorofuran-2-yl)propanamide: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
(3R)-3-Amino-3-(3-iodofuran-2-yl)propanamide: Features an iodine atom, which may affect its reactivity and interactions with biological targets.
Uniqueness: The presence of the bromine atom in (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological molecules. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1 |
InChI Key |
DJVAWEVBWHCNPK-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC(=C1Br)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=COC(=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



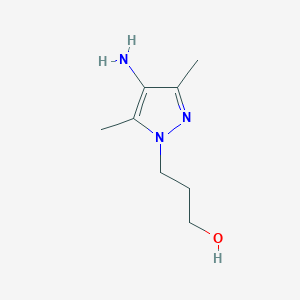
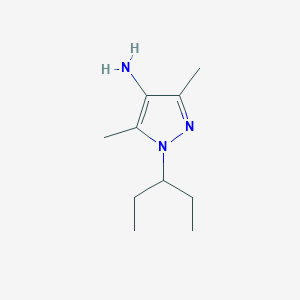
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
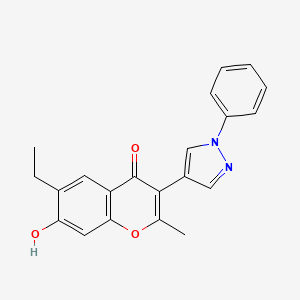
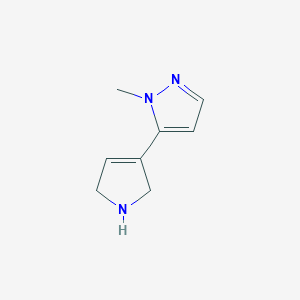

![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
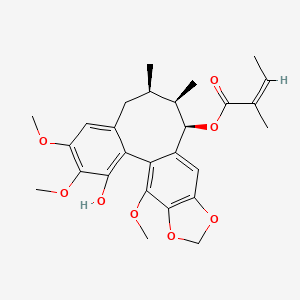

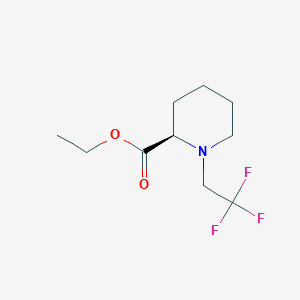

![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
